Glc(b1-6)keto-Fru
Description
Glc(β1-6)keto-Fru is a glycolipid analog characterized by a β-1,6 glycosidic linkage between glucose (Glc) and a ketose sugar, likely fructose (Fru) or a keto-modified hexose. While direct references to this compound are absent in the provided evidence, its structural and functional parallels can be inferred from related glycolipids and keto-sugar derivatives. For instance, in Staphylococcus aureus and Bacillus subtilis, the enzyme YpfP synthesizes Glc(β1-6)Glc(β1-3)diacylglycerol (DiGlc-DAG) using UDP-glucose as a substrate . The "keto" designation may indicate a keto group at the reducing end of fructose or a deoxy-keto glucose derivative, akin to dTDP-4-keto-6-deoxyglucose, a nucleotide sugar involved in bacterial polysaccharide biosynthesis . Such modifications influence enzymatic recognition, membrane integration, and biological activity.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
RJPPRBMGVWEZRR-FYKVHUBJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glc(b1-6)keto-Fru typically involves the isomerization of aldo-disaccharides to keto-disaccharides. One common method is the use of subcritical aqueous ethanol, which has been shown to effectively convert aldo-disaccharides to keto-disaccharides . The reaction conditions often include temperatures around 220°C and varying concentrations of ethanol to optimize the yield and suppress hydrolytic reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic catalysis. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose to fructose, which can then be linked to another glucose molecule via a β-1,6-glycosidic bond . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glc(b1-6)keto-Fru undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups
Scientific Research Applications
Glc(b1-6)keto-Fru has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Glc(b1-6)keto-Fru involves its interaction with specific enzymes and receptors in biological systems. For example, it can be metabolized by enzymes such as β-fructofuranosidase, which cleaves the β-1,6-glycosidic bond to release glucose and fructose . These monosaccharides can then enter various metabolic pathways, including glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Glc(β1-6)Glc(β1-3)Diacylglycerol (DiGlc-DAG)
- Structure : Two glucose residues linked via β-1,6 and β-1,3 bonds to diacylglycerol (DAG).
- Synthesis : Catalyzed by the processive glycosyltransferase YpfP in S. aureus and B. subtilis .
- Function : Serves as a membrane anchor for lipoteichoic acid (LTA), critical for bacterial cell wall integrity and biofilm formation.
- Key Differences :
Glc(α1-2)Glc(β1-3)Diacylglycerol
- Structure : A terminal α-1,2-linked glucose instead of β-1,4.
- Synthesis : Requires two separate enzymes (e.g., BgsA in Enterococcus faecalis) .
- Function : Associated with bacterial invasion and biofilm formation.
- Key Differences: The α-1,2 linkage confers resistance to host glycosidases, unlike the β-1,6 bond in Glc(β1-6)keto-Fru, which may be more susceptible to enzymatic cleavage.
dTDP-4-Keto-6-Deoxyglucose
- Structure : A thymidine diphosphate (dTDP)-activated 4-keto-6-deoxyglucose.
- Synthesis: Produced via a C-3/C-5 epimerase and a ketoreductase, as observed in Pseudomonas aeruginosa .
- Function : Intermediate in biosynthesis of deoxy sugars for lipopolysaccharides (LPS).
- The 4-keto group enables isomerization to dTDP-4-keto-6-deoxygalactose, a flexibility absent in fructose-containing glycolipids .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Features of Glc(β1-6)keto-Fru and Analogs
| Compound | Glycosidic Linkages | Sugar Components | Key Modifications |
|---|---|---|---|
| Glc(β1-6)keto-Fru | β1-6 (Glc-Fru) | Glucose, Keto-Fructose | Keto group at C-2/C-3 |
| DiGlc-DAG | β1-6, β1-3 (Glc-Glc-DAG) | Glucose | None |
| dTDP-4-Keto-6-Deoxyglucose | N/A (nucleotide sugar) | 4-Keto-6-deoxyglucose | dTDP activation, keto |
Research Implications and Gaps
- Synthetic Challenges : The keto group in Glc(β1-6)keto-Fru may complicate stability during synthesis, akin to issues observed in preparing Schiff bases (e.g., sensitivity to pH and temperature) .
- Functional Studies: Phenotypic effects of Glc(β1-6)keto-Fru deletion (e.g., membrane defects) remain uncharacterized, unlike DiGlc-DAG mutants, which show impaired LTA synthesis .
- Analytical Methods : HPLC-TOF-MS, as used for related substances in ketoconazole formulations , could resolve keto-sugar derivatives in glycolipid mixtures.
Biological Activity
Glc(b1-6)keto-Fru, a glycosylated compound, has garnered attention for its potential biological activities, particularly in metabolic processes and immune responses. This article delves into the biochemical properties, mechanisms of action, and implications of this compound in various biological contexts, supported by case studies and research findings.
Structure and Properties
This compound is a derivative of glucose and fructose linked through a β(1→6) glycosidic bond. Its unique structure influences its solubility and interaction with biological systems. The presence of keto groups may enhance its reactivity and biological activity compared to standard sugars.
Metabolic Effects
Research indicates that carbohydrates like this compound can significantly influence metabolic pathways. A study demonstrated that dietary glucose enhances B cell lymphopoiesis by activating mTOR signaling pathways, which are crucial for B cell development and function . This suggests that this compound may similarly impact immune cell metabolism.
Immune Modulation
The role of carbohydrates in modulating immune responses is well-documented. In particular, glucose supplementation has been shown to increase the proportion of bone marrow B cells, enhancing antibody production in immunized mice . The impact of this compound on immune cells could be explored further to understand its potential as an immunomodulatory agent.
Case Study 1: Dietary Influence on B Cell Development
A significant study involved mice fed diets supplemented with different carbohydrates, including glucose and fructose. Mice on a high-carbohydrate (HC) diet rich in glucose exhibited increased total and antigen-specific IgG levels compared to those on fructose . This finding underscores the importance of carbohydrate type in immune function and may extend to other glycosylated compounds like this compound.
| Diet Type | Total IgG Levels | B Cell Proportion |
|---|---|---|
| High Glucose | Highest | Increased |
| High Fructose | Lower | Decreased |
Case Study 2: Glycosyltransferase Pathway
The glycosyltransferase pathway plays a critical role in the biosynthesis of complex carbohydrates. Research has shown that enzymes involved in this pathway can modify the structure and functionality of carbohydrates, potentially enhancing their biological activity . Understanding how this compound is synthesized could provide insights into its biological roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
